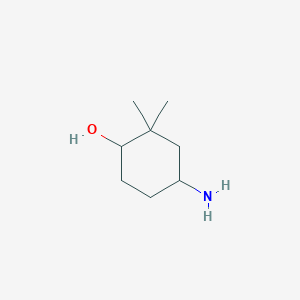

4-Amino-2,2-dimethylcyclohexanol

Description

This substitution pattern confers unique steric and electronic properties, influencing its reactivity, solubility, and biological activity. The compound’s molecular formula is likely C₈H₁₇NO, with a molecular weight approximating 143.23 g/mol based on structural similarities to 4-(dimethylamino)cyclohexanol .

However, synthetic routes and safety data must be inferred from structurally related compounds.

Properties

Molecular Formula |

C8H17NO |

|---|---|

Molecular Weight |

143.23 g/mol |

IUPAC Name |

4-amino-2,2-dimethylcyclohexan-1-ol |

InChI |

InChI=1S/C8H17NO/c1-8(2)5-6(9)3-4-7(8)10/h6-7,10H,3-5,9H2,1-2H3 |

InChI Key |

WZDISXGBYPFZIO-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(CCC1O)N)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural Comparison

| Compound Name | Substituents | Molecular Formula | CAS Number | Key Features |

|---|---|---|---|---|

| 4-Amino-2,2-dimethylcyclohexanol | -NH₂ at C4; -CH₃ at C2, C2' | C₈H₁₇NO | Not provided | Steric hindrance from dimethyl groups |

| 4-(Dimethylamino)cyclohexanol | -N(CH₃)₂ at C4 | C₈H₁₇NO | 61168-09-0 | Tertiary amine; lower basicity |

| 4-(2-Aminoethyl)cyclohexanol | -CH₂CH₂NH₂ at C4 | C₈H₁₇NO | 148356-06-3 | Flexible aminoethyl side chain |

| Ambroxol (pharmaceutical analog) | -NHCH₂(3,5-Br₂C₆H₂) at C4 | C₁₃H₁₈Br₂N₂O | 18683-91-5 | Bronchosecretolytic activity |

Table 2: Physical Properties

| Compound Name | Boiling Point (°C) | Density (g/cm³) | Solubility |

|---|---|---|---|

| This compound* | ~216 (inferred) | ~1.0 | Likely polar organic |

| 4-(Dimethylamino)cyclohexanol | 216.4 ± 33.0 | 1.0 ± 0.1 | Soluble in ethanol |

| 4-(2-Aminoethyl)cyclohexanol | Not reported | Not reported | Water-miscible |

| Ambroxol | Decomposes | 1.42 | Poor in water |

*Inferred from 4-(dimethylamino)cyclohexanol .

Table 3: Reaction Conditions and Yields

| Compound Name | Key Reaction Steps | Catalysts/Conditions | Yield/Selectivity |

|---|---|---|---|

| This compound* | Enzymatic transamination | Ketoreductase, NADPH | Not reported |

| 4-(Dimethylamino)cyclohexanol | Hydrogenation of ketone intermediates | Rh/Al₂O₃, H₂ pressure | ~60% diol selectivity |

| Ambroxol | Condensation with dibromobenzylamine derivatives | Methanol, acid/base catalysis | Crystallization-driven |

Table 4: Hazard Profiles

| Compound Name | GHS Classification | Key Hazards |

|---|---|---|

| This compound* | Warning (H302, H315, H319) | Harmful if swallowed; skin/eye irritation |

| 4-(Dimethylamino)cyclohexanol | Warning (H302, H315, H319) | Similar to primary amine analogs |

| 4-Amino-2,3,5-trichloropyridine | Not classified | Limited ecotoxicity data |

| ST-2724 (tetramethylpiperidine) | Corrosive (Category 1) | Severe skin burns; aquatic toxicity |

*Inferred from 4-(dimethylamino)cyclohexanol .

Preparation Methods

Reaction Pathway and Mechanism

The chemical synthesis of 4-amino-2,2-dimethylcyclohexanol begins with the conversion of (E)-4-hydroxy-3,3-dimethylcyclohexanecarbaldehyde to its corresponding oxime. This oxime is subsequently reduced to the primary amine using catalytic hydrogenation or borane-based reagents.

Oxime Formation

The aldehyde precursor undergoes condensation with hydroxylamine hydrochloride in a polar solvent (e.g., ethanol or methanol) under reflux conditions. This step typically achieves near-quantitative yields due to the electrophilic nature of the aldehyde group.

Reduction to Primary Amine

The oxime intermediate is reduced using sodium cyanoborohydride (NaBH3CN) in the presence of a Lewis acid catalyst, such as titanium(IV) isopropoxide. This method selectively produces the primary amine without over-reduction or epimerization. Alternative reducing agents, including borane-tetrahydrofuran (BH3·THF), have been employed under inert atmospheres to minimize side reactions.

-

Dissolve (E)-4-hydroxy-3,3-dimethylcyclohexanecarbaldehyde (10 mmol) in ethanol.

-

Add hydroxylamine hydrochloride (12 mmol) and heat at 70°C for 4 hours.

-

Cool the mixture, filter the oxime precipitate, and wash with ice-cold ethanol.

-

Reduce the oxime (8 mmol) using NaBH3CN (10 mmol) in methanol at 0°C for 1 hour.

-

Quench with aqueous HCl, extract with dichloromethane, and purify via column chromatography (SiO2, hexane/ethyl acetate).

Optimization Parameters

-

Solvent Selection: Methanol enhances oxime stability, while tetrahydrofuran (THF) improves borane solubility.

-

Temperature Control: Maintaining temperatures below 10°C during reduction prevents racemization.

-

Catalyst Loading: Titanium(IV) isopropoxide at 5 mol% accelerates imine intermediate formation.

Enzymatic Cascade Synthesis from Bio-Based Precursors

One-Pot Reductive Amination

Recent advances in biocatalysis enable the stereoselective synthesis of this compound from 1,4-cyclohexanedione, a compound derived from renewable resources. This approach employs a tandem enzymatic system comprising keto reductases (KREDs) and amine transaminases (ATAs) .

Key Enzymatic Steps

-

Regioselective Ketone Reduction: A KRED selectively reduces one ketone group of 1,4-cyclohexanedione to yield 4-hydroxycyclohexanone.

-

Transamination: An ATA transfers an amino group from an amine donor (e.g., isopropylamine) to the remaining ketone, forming the target amino alcohol.

-

Incubate 1,4-cyclohexanedione (50 mM) with KRED (5 mg/mL) and NADPH (2 mM) in phosphate buffer (pH 7.0) at 30°C for 12 hours.

-

Add ATA (10 mg/mL), pyridoxal phosphate (0.1 mM), and isopropylamine (200 mM).

-

React at 30°C for 24 hours, then extract the product with ethyl acetate.

Yield: 65–78% with diastereomeric ratios (dr) of 85:15 (cis:trans).

Stereochemical Control

-

KRED Selectivity: Lactobacillus brevis KRED favors the formation of (S)-4-hydroxycyclohexanone, while Candida glabrata KRED produces the (R)-enantiomer.

-

ATA Specificity: Chromobacterium violaceum ATA yields cis-4-amino-2,2-dimethylcyclohexanol (dr >98:2), whereas Vibrio fluvialis ATA generates the trans isomer.

Comparative Analysis of Methods

| Parameter | Chemical Synthesis | Enzymatic Synthesis |

|---|---|---|

| Reaction Steps | 2 (oxime formation + reduction) | 1 (tandem enzymatic cascade) |

| Yield | 72–85% | 65–78% |

| Stereoselectivity | Racemic mixture | dr up to 98:2 |

| Environmental Impact | Organic solvent waste | Aqueous buffer, biodegradable |

| Scalability | Pilot-scale demonstrated | Lab-scale only |

Q & A

Q. What are the recommended synthetic routes for 4-Amino-2,2-dimethylcyclohexanol, and how can reaction efficiency be optimized?

Methodology :

- Key routes :

- Hydrogenation of ketone precursors : Use cyclohexanone derivatives (e.g., 4-Hydroxy-2,2-dimethylcyclohexanone) as starting materials, followed by reductive amination with ammonia or alkylamines under hydrogen gas pressure (0.5–30 kg/cm²) and catalytic hydrogenation (e.g., Pd/C or Raney Ni) .

- Oxidative functionalization : Employ oxidation of cyclohexane derivatives to generate intermediates like cyclohexanol or cyclohexanone, followed by amino group introduction via nucleophilic substitution or Grignard reactions .

- Optimization :

Q. How can structural characterization of this compound be performed to confirm regiochemistry and stereochemistry?

Methodology :

- Spectroscopic techniques :

- NMR : Analyze - and -NMR spectra to resolve methyl group environments (δ 1.0–1.5 ppm for geminal dimethyl groups) and confirm amino group position.

- X-ray crystallography : For unambiguous stereochemical assignment, particularly if the compound crystallizes in a chiral space group .

- Chromatography : Use chiral HPLC columns (e.g., amylose-based) to separate enantiomers and determine optical purity .

Q. What are the critical stability considerations for storing this compound?

Methodology :

- Storage conditions :

- Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) and monitor purity via HPLC .

Advanced Research Questions

Q. How does this compound participate in catalytic cycles involving non-heme iron enzymes?

Methodology :

- Mechanistic studies :

- Use -labeling experiments to track oxygen atom transfer in hydroxylation or epoxidation reactions.

- Employ EPR spectroscopy to detect radical intermediates during Fe(II)-mediated oxidation .

- Substrate scope : Test derivatives (e.g., halogenated analogs) to evaluate electronic effects on catalytic efficiency .

Q. What strategies can improve stereoselectivity in the synthesis of this compound derivatives?

Methodology :

- Chiral auxiliaries : Introduce temporary stereodirecting groups (e.g., Evans oxazolidinones) during ketone functionalization.

- Asymmetric catalysis : Utilize chiral ligands (e.g., BINAP or salen complexes) in hydrogenation or amination steps to enhance enantiomeric excess (ee) .

- Computational modeling : Predict transition-state geometries using DFT calculations to guide ligand design .

Q. How can conflicting data on the compound’s aquatic toxicity be resolved?

Methodology :

- Controlled experiments :

- Analytical validation : Use LC-MS/MS to quantify metabolite formation and distinguish parent compound toxicity from degradation products .

Q. What computational approaches are suitable for predicting the physicochemical properties of this compound?

Methodology :

- QSAR models : Train algorithms on datasets of cyclic amines to predict logP, pKa, and solubility.

- Molecular dynamics simulations : Simulate solvation effects in polar (water) and nonpolar (cyclohexane) solvents to assess partition coefficients .

Q. How can the compound’s reactivity in nucleophilic substitution reactions be modulated for drug discovery applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.